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Compound of Interest

Compound Name: D-Glucose-2-13C-2-C-d

CAS No.: 83379-46-8

Cat. No.: B1146266 Get Quote

Using D-Glucose-2- C-2- and Isotope-Edited NMR
Spectroscopy
Executive Summary & Scientific Rationale
Phosphoglucose Isomerase (PGI), also known as Glucose-6-Phosphate Isomerase (GPI), is

the gatekeeper of glycolysis, converting Glucose-6-Phosphate (G6P) to Fructose-6-Phosphate

(F6P). In highly proliferative cells (e.g., cancer), PGI activity is often upregulated, making it a

high-value therapeutic target.

Standard assays (colorimetric) measure bulk product formation but fail to capture intracellular

flux dynamics or pathway branching (e.g., Pentose Phosphate Pathway - PPP). This protocol

utilizes a dual-labeled tracer, D-Glucose-2-

C-2-

, to provide a direct, non-destructive readout of PGI activity via Nuclear Magnetic Resonance
(NMR).

The Mechanistic "Smoking Gun": Deuterium Washout
The PGI reaction mechanism proceeds via a cis-enediol intermediate, which obligatorily

requires the abstraction of the proton (or deuterium) at the Carbon-2 (C2) position.
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Glycolytic Flux (PGI Active): The C2-Deuterium is removed and exchanged with the solvent

(H

O). The resulting metabolite pool (F6P, Lactate) retains the

C label but loses the Deuterium tag.

PPP Shunt (PGI Inactive/Bypassed): If G6P enters the Pentose Phosphate Pathway via

G6P-Dehydrogenase, the C2 atom is retained (becoming C1 of Ribulose-5-P). The

Deuterium tag remains attached to the

C.

By monitoring the

C NMR signal, we can quantify PGI activity by observing the collapse of the

C-

H coupling (triplet) into a

C-

H (singlet/doublet).

Experimental Workflow & Pathway Logic
Diagram 1: The Metabolic Fate of D-Glucose-2-

C-2-

This diagram illustrates the bifurcation of the tracer. Note the "Washout" event in the glycolytic

arm.
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Caption: The C2-Deuterium is the discriminator. PGI activity forces exchange with solvent

water (Red path), while PPP preserves the C-D bond (Green path).

Detailed Protocol
Phase A: Reagents & Preparation

Tracer: D-Glucose-2-

C-2-

(99%

C, 98% D). Note: High isotopic purity is critical to minimize background noise.

Media: Glucose-free DMEM or RPMI (custom formulation).

Internal Standard: 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for NMR

referencing.

Lysis Buffer: Perchloric Acid (PCA) 6% or cold Methanol/Acetonitrile (50:50).
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Phase B: Cell Culture & Labeling Pulse
Rationale: We use a "Pulse" method to observe the rate of label incorporation and exchange.

Seeding: Seed cells (

cells) in 10cm dishes. Allow attachment overnight.

Starvation (Optional but Recommended): Wash cells 2x with PBS. Incubate in glucose-free

media for 30 minutes to deplete intracellular glycolytic intermediates.

The Pulse: Replace media with warm media containing 10 mM D-Glucose-2-

C-2-

.

Time Points: Harvest cells at

minutes.

Tip: Rapid harvesting is essential. Metabolism stops only when lysis buffer hits the cells.

Phase C: Metabolite Extraction (PCA Method)
Rationale: PCA extraction precipitates proteins instantly, halting enzymatic activity while

preserving polar metabolites.

Quench: Aspirate media rapidly. Immediately add 500

L ice-cold 6% PCA.

Scrape & Collect: Scrape cells and transfer lysate to a microcentrifuge tube.

Neutralization: Add approx. 250

L of 2M K

CO

. Vortex gently.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Check: pH must be neutral (7.0–7.4). Use litmus paper.

Caution: Do not overshoot pH > 8.0, or glucose signals may degrade.

Centrifuge: 14,000 x g for 10 min at 4°C. The supernatant contains the metabolites.

Lyophilization: Freeze-dry the supernatant to remove water (and PCA salts precipitate

further).

Reconstitution: Dissolve the powder in 600

L D

O containing the DSS standard.

Phase D: NMR Acquisition (The Self-Validating System)
Rationale: Proton-decoupled Carbon-13 NMR (

C-{1H}) is required. The "Self-Validating" aspect comes from the internal DSS standard and the
residual natural abundance signals.

Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe (highly

recommended for sensitivity).

Sequence: 1D

C spectrum with proton decoupling (e.g., zgpg30 on Bruker systems).

Important: Use inverse gated decoupling if quantitative integration is critical (eliminates

NOE enhancement), though standard decoupling is often sufficient for ratio analysis.

Parameters:

Relaxation Delay (D1): 2–5 seconds (ensure full relaxation of C2).

Scans (NS): 1024–4096 (depending on concentration).

Temperature: 298 K.
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Data Analysis & Interpretation
Visualizing the Workflow

1. Pulse Labeling
(Glucose-2-13C-2-d)

2. PCA Extraction
& Neutralization

3. NMR Acquisition
(13C-{1H})

4. Signal Analysis
(J-Coupling vs Singlet)

Click to download full resolution via product page

Caption: The critical analytical step is distinguishing the multiplet structure in Step 4.

Spectral Signatures (The "Readout")
The analysis relies on the Isotope Shift and J-Coupling.
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Metabolite State
Chemical Structure
at C2

C NMR Signal
Appearance

Interpretation

Substrate (Input) C - D
Triplet (1:1:1) or

Broadened

Intact tracer. No PGI

activity yet.

Product (Glycolysis) C - H Singlet (Sharp)

PGI Active. D

exchanged with

solvent H.

Product (PPP) C - D Triplet (Shifted)
PGI Bypassed. D

retained.

Key Physics:

-Shift: The presence of Deuterium directly attached to

C causes an upfield isotope shift (

to

ppm) relative to the protonated carbon.

Coupling:

is typically 20–25 Hz.

Calculation of PGI Activity
To quantify the fraction of glucose metabolized via PGI versus the fraction retaining the label

(PPP or unreacted):

Area(Singlet): Integration of the C2 resonance of Lactate/F6P appearing at the protonated

chemical shift.

Area(Triplet): Integration of the C2 resonance appearing at the deuterated (upfield) shift.

Troubleshooting & Optimization
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Issue Probable Cause Solution

Low Signal-to-Noise
Insufficient cell number or

short acquisition.

Increase to

cells; Use a Cryoprobe;

Increase scan number (NS).

Incomplete Separation Magnetic field too low.

Use

600 MHz NMR; Process with

Line Broadening (LB) = 0.5 Hz

to resolve triplets.

pH Drift Improper neutralization.

Chemical shifts are pH

sensitive. Ensure final pH is

7.2

0.1 using phosphate buffer in

D

O.

No "Washout" Observed PGI inhibition or high PPP flux.

Validate with a positive control

(normal fibroblasts). If tumor

cells, this indicates massive

PPP shunting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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